molecular formula C11H8N4O5 B5509573 2-(4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID

2-(4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID

Cat. No.: B5509573
M. Wt: 276.20 g/mol
InChI Key: TUWHXVSCCFCZRB-UHFFFAOYSA-N
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Description

2-(4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID is a complex organic compound with a unique structure that includes a nitro group, a pyrazole ring, and a benzoic acid moiety

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Further studies could explore its potential uses in fields such as medicinal chemistry, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID typically involves the condensation of 4-nitro-1H-pyrazole-5-amine with benzoic acid derivatives. One common method includes the activation of the carboxylic acid group of benzoic acid to form an acid chloride, which then reacts with the amine group of 4-nitro-1H-pyrazole-5-amine to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-AMINO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID.

Comparison with Similar Compounds

Similar Compounds

    4-NITROBENZOIC ACID: Shares the benzoic acid moiety but lacks the pyrazole ring.

    2-AMINOBENZOIC ACID: Contains an amino group instead of the nitro group.

    4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of the amide linkage.

Uniqueness

2-(4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-[(4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-10(9-8(15(19)20)5-12-14-9)13-7-4-2-1-3-6(7)11(17)18/h1-5H,(H,12,14)(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHXVSCCFCZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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